Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-
Description
Its structure comprises:
- Benzonitrile core: The nitrile group at the benzene ring’s para position introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity.
- 4-[(Cyclopropylmethyl)propylamino] group: This bulky tertiary amine substituent introduces steric hindrance and modulates electronic interactions. The cyclopropane ring may impart rigidity, affecting conformational flexibility and intramolecular charge transfer .
Properties
CAS No. |
821776-44-7 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[cyclopropylmethyl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H17N3O2/c1-2-7-16(10-11-3-4-11)13-6-5-12(9-15)14(8-13)17(18)19/h5-6,8,11H,2-4,7,10H2,1H3 |
InChI Key |
BPUQFWXHFMYFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1CC1)C2=CC(=C(C=C2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- generally involves:
- Introduction of the nitro group on the aromatic ring,
- Functionalization of the 4-position with the cyclopropylmethyl-propylamino substituent,
- Conversion of the corresponding benzaldehyde or related precursor to the benzonitrile moiety.
While direct literature on this exact compound is scarce, closely related compounds such as 2-nitro-4-substituted benzonitriles have been synthesized via multi-step processes involving oxime formation and dehydration to the nitrile.
Stepwise Preparation Method (Inferred from Related Compounds)
A representative preparation approach can be outlined based on the synthesis of structurally similar 2-nitro-4-substituted benzonitriles, such as 2-nitro-4-trifluoromethyl benzonitrile, which shares the nitrobenzonitrile core and involves:
Step 1: Formation of Benzaldehyde Oxime
- React 2-nitro-4-substituted benzaldehyde (e.g., 2-nitro-4-(cyclopropylmethyl)propylaminobenzaldehyde) with hydroxylamine hydrochloride in the presence of an inorganic base (such as sodium hydroxide or potassium hydroxide) in aqueous medium.
- The reaction is typically conducted at low temperatures (0-20 °C) to control the reaction rate and improve selectivity.
- The molar ratio of hydroxylamine hydrochloride to benzaldehyde is approximately 1:1.
- After reaction completion, the mixture is acidified to pH 6-8, extracted with an organic solvent (e.g., diethyl ether), concentrated, and dried to yield the oxime intermediate.
Step 2: Dehydration of Oxime to Benzonitrile
- Dissolve the oxime in a suitable organic solvent such as acetonitrile.
- Add acetic anhydride and a catalyst (commonly a nickel composite catalyst prepared from nickel acetate and Raney nickel).
- Heat the mixture to reflux temperatures (approximately 70-120 °C) for 2 hours.
- After reaction, cool, filter to recover the catalyst, concentrate the filtrate, and purify by distillation or recrystallization to obtain the target benzonitrile compound.
This two-step approach is supported by patent literature describing efficient, high-yield processes for similar nitrobenzonitrile derivatives.
Specific Considerations for the Cyclopropylmethylpropylamino Substituent
- The amino substituent at the 4-position, bearing cyclopropylmethyl and propyl groups, is typically introduced via nucleophilic aromatic substitution or reductive amination on a suitable precursor.
- Protection/deprotection strategies may be required to maintain the integrity of the amino substituent during nitrile formation.
- Reaction conditions must be optimized to avoid degradation or side reactions involving the cyclopropyl ring, which is sensitive to strong acids or bases.
Data Table: Typical Reaction Parameters for Preparation of 2-Nitro-4-Substituted Benzonitriles
| Step | Reactants & Conditions | Solvent | Temperature (°C) | Catalyst/ Reagent | Yield (%) | Purity (%) (GC/MS) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-Nitro-4-substituted benzaldehyde + Hydroxylamine HCl + NaOH/KOH | Water | 0-20 | Hydroxylamine hydrochloride, NaOH/KOH | 80-90 | - | pH adjusted to 6-8 post-reaction |
| 2 | Oxime + Acetic anhydride + Ni composite catalyst | Acetonitrile | 70-120 | Nickel acetate + Raney nickel | 80-85 | 98-99 | Reflux for 2 hours, catalyst recovery |
Data adapted from patent CN109438282B describing synthesis of 2-nitro-4-trifluoromethyl benzonitrile as a closely related model.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropylmethyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Research Findings and Implications
- Steric vs. Electronic Effects : The target compound’s photophysical behavior is dominated by steric hindrance, whereas analogs like Benzenamine, 4-methyl-2-nitro- prioritize electronic effects .
- Synthetic Utility : The nitrile group offers a handle for further functionalization (e.g., hydrolysis to carboxylic acids), distinguishing it from amine-based analogs.
Biological Activity
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- (CAS Number: 821776-44-7) is a chemical compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17N3O2
- Molecular Weight : 259.30 g/mol
- IUPAC Name : 4-[(cyclopropylmethyl)propylamino]-2-nitrobenzonitrile
- Structure : The compound features a nitro group and a cyclopropylmethylpropylamino substituent, contributing to its unique biological activities.
Biological Activity
Research indicates that benzonitrile derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to benzonitrile can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that benzonitrile derivatives may induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.
- Protein Kinase Inhibition : Benzonitrile derivatives have been studied for their ability to inhibit protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways related to cancer progression.
The mechanism by which benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- exerts its biological effects is not fully elucidated but may involve:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Inhibition of Enzymatic Activity : By inhibiting PTKs, the compound may disrupt signaling pathways essential for cancer cell proliferation and survival.
Study on Anticancer Activity
A study published in a peer-reviewed journal examined the effects of benzonitrile derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the micromolar range. The study concluded that these compounds warrant further investigation as potential anticancer agents .
Antimicrobial Evaluation
Another research project assessed the antimicrobial properties of benzonitrile derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a notable inhibition zone, suggesting effective antimicrobial activity .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Benzonitrile | 100-47-0 | Solvent; precursor in organic synthesis |
| 2-Nitrobenzonitrile | 88-73-3 | Used in pharmaceuticals; moderate antimicrobial activity |
| Cyclopropylmethylamine | 104-83-8 | Precursor for various organic compounds |
Q & A
Q. What are the key synthetic challenges in preparing 4-[(cyclopropylmethyl)propylamino]-2-nitrobenzonitrile, and how can they be addressed methodologically?
Synthesizing this compound requires precise control over nitro-group positioning and cyclopropane stability. Key steps include:
- Nitro-group introduction : Use nitration under low-temperature conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions .
- Cyclopropane stability : Avoid strong acids/bases during cyclopropylmethylpropylamine coupling to prevent ring-opening. Catalysts like Pd(OAc)₂ with ligands (e.g., Xantphos) improve coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) ensure purity. Confirm via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How does the steric and electronic influence of the cyclopropylmethyl group affect reactivity in substitution reactions?
The cyclopropylmethyl group introduces:
- Steric hindrance : Limits nucleophilic attack at the benzonitrile core, favoring para-substitution .
- Electronic effects : The cyclopropane ring’s angle strain enhances electron density at the nitrogen, increasing nucleophilicity in amine-mediated reactions. Computational studies (DFT) suggest this group stabilizes transition states in SN2 mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to verify purity (>98%) and quantify byproducts (e.g., de-nitro derivatives) .
- Assay variability : Standardize in vitro assays (e.g., receptor-binding IC₅₀) across labs. For example, notes conflicting binding affinities (µM vs. nM ranges) due to differing buffer conditions .
- Structural analogs : Compare activity with derivatives (e.g., 4-chloro vs. 4-nitro substituents) to isolate nitro-group contributions (Table 1) .
Q. Table 1: Biological Activity of Structural Analogs
| Compound | Substituents | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4-Chloro-2-nitrobenzonitrile | Cl (para), NO₂ (ortho) | 12.3 | |
| Target compound | Cyclopropylmethylpropylamino, NO₂ | 0.45 |
Q. What advanced techniques are recommended for analyzing enantiomeric purity in intermediates?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Correlate optical activity with synthetic steps (e.g., ’s diastereomers (277/278) showed distinct CD spectra) .
- X-ray crystallography : Resolve absolute configuration of key intermediates (e.g., ’s Compound 36) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Molecular docking : Simulate interactions with target proteins (e.g., ’s neurotransmitter receptors). Adjust cyclopropane orientation to optimize binding .
- ADMET prediction : Tools like SwissADME evaluate logP (target ~3.5 for blood-brain barrier penetration) and metabolic stability (CYP450 interactions) .
Methodological Guidance for Data Interpretation
Q. What strategies mitigate conflicting NMR data for amine-protected intermediates?
- Dynamic effects : Use low-temperature ¹H NMR (-40°C) to slow amine proton exchange, resolving split peaks .
- 2D NMR (HSQC/HMBC) : Assign ambiguous signals (e.g., cyclopropane CH₂ vs. propyl CH₂) via ¹H-¹³C correlations .
Q. How should researchers optimize reaction conditions for scale-up without compromising yield?
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading (0.5–5 mol%) to identify robust conditions .
- Continuous flow reactors : Improve heat transfer and reduce side reactions (e.g., ’s nitration step achieved 85% yield at 10 g scale) .
Contradiction Analysis
Q. Why do some studies report cyclopropane ring-opening under mild conditions, while others do not?
- Substituent effects : Electron-withdrawing groups (e.g., NO₂) stabilize the cyclopropane ring, reducing ring-opening (). Conversely, electron-donating groups (e.g., NH₂) increase susceptibility .
- Reaction medium : Polar aprotic solvents (DMF, DMSO) stabilize transition states, whereas protic solvents (MeOH) accelerate ring-opening via acid catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
